4-Chlorobenzoyl-D4 chloride
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Overview
Description
4-Chlorobenzoyl-D4 chloride is a deuterated derivative of 4-Chlorobenzoyl chloride, an organic compound with the molecular formula C7H4Cl2O. It is a clear, colorless to faintly colored liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoyl-D4 chloride can be synthesized through the chlorination of 4-Chlorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically involves heating the mixture to around 60-70°C until the evolution of gas ceases .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same chlorination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoyl-D4 chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chlorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Chloroform, DMSO
Conditions: Reflux, room temperature
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
4-Chlorobenzoic Acid: Formed by hydrolysis
Scientific Research Applications
4-Chlorobenzoyl-D4 chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a derivatization agent and a promoter in the synthesis of α-aminonitriles.
Biology: It is employed in the preparation of 4-chlorobenzoyl CoA, which is used in enzymatic studies.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzoyl-D4 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the formation of amides or esters in pharmaceutical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoyl chloride
- 4-Methoxybenzoyl chloride
- 4-Fluorobenzoyl chloride
- 4-Nitrobenzoyl chloride
- 4-Bromobenzoyl chloride
Uniqueness
4-Chlorobenzoyl-D4 chloride is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the compound’s pathway in biological systems and understand its metabolic fate .
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDDEGICSMIJA-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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